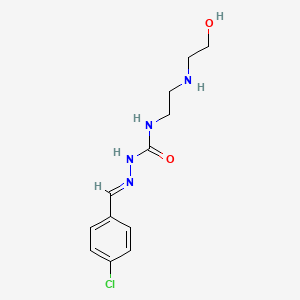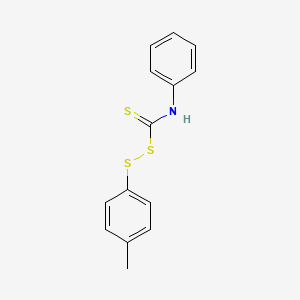
1-((Anilinocarbothioyl)dithio)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which is a functional group containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene can be synthesized through a one-pot reaction involving aniline, carbon disulfide (CS₂), and an alkyl halide. The reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The reaction proceeds as follows:
- Aniline reacts with carbon disulfide to form an intermediate dithiocarbamate.
- The intermediate then reacts with an alkyl halide to form the final product.
This method is efficient and does not require the use of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The use of automated systems can further enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((Anilinocarbothioyl)dithio)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber chemicals and as a stabilizer in the polymer industry.
Mecanismo De Acción
The mechanism of action of 1-((Anilinocarbothioyl)dithio)-4-methylbenzene involves its interaction with molecular targets such as enzymes. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dithiolanes
- 1,3-Dithianes
- Ethane-1,2-dithiol
Uniqueness
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is unique due to its specific structure, which includes an aniline moiety and a dithiocarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
38509-81-8 |
|---|---|
Fórmula molecular |
C14H13NS3 |
Peso molecular |
291.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)sulfanyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS3/c1-11-7-9-13(10-8-11)17-18-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
Clave InChI |
WCRCNAPSAWYMSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SSC(=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



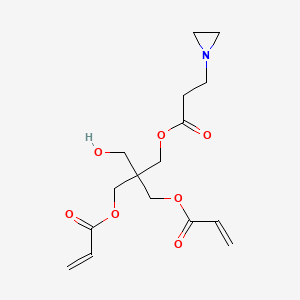
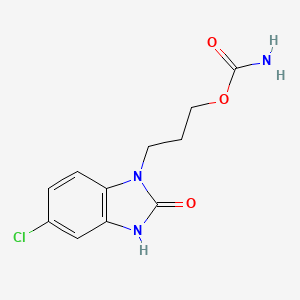
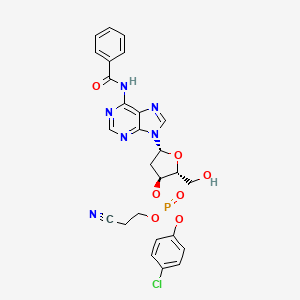
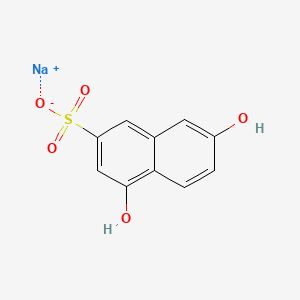
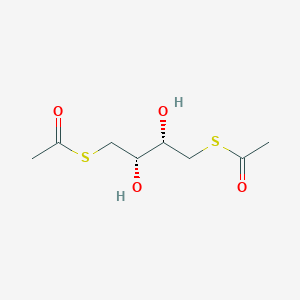

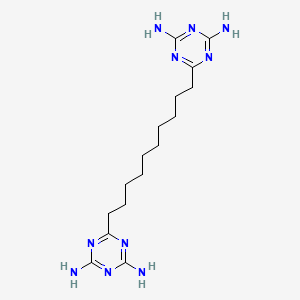

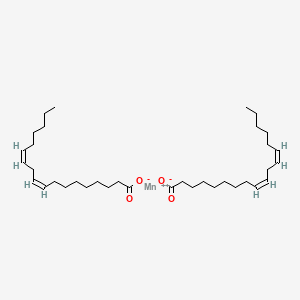
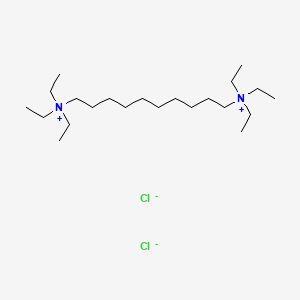

![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)
